molecular formula C15H28ClN7O6 B12355990 Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-

Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-

Cat. No.: B12355990
M. Wt: 437.88 g/mol
InChI Key: GUSKMJGXMUSXJY-WSZWBAFRSA-N
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Description

(S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, guanidino, and oxo groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include amino acids, chlorinating agents, and guanidino group donors. The reaction conditions often require precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperature control, and pH adjustments to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted amino acids.

Scientific Research Applications

(S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H28ClN7O6

Molecular Weight

437.88 g/mol

IUPAC Name

acetyl chloride;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C13H25N7O5.C2H3ClO/c14-7(3-4-9(15)21)11(23)19-6-10(22)20-8(12(24)25)2-1-5-18-13(16)17;1-2(3)4/h7-8H,1-6,14H2,(H2,15,21)(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18);1H3/t7-,8-;/m0./s1

InChI Key

GUSKMJGXMUSXJY-WSZWBAFRSA-N

Isomeric SMILES

CC(=O)Cl.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)N)CN=C(N)N

Canonical SMILES

CC(=O)Cl.C(CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)N)CN=C(N)N

Origin of Product

United States

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